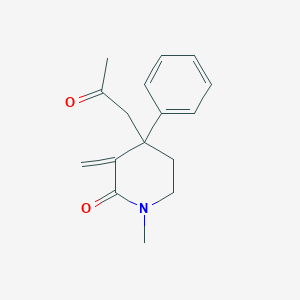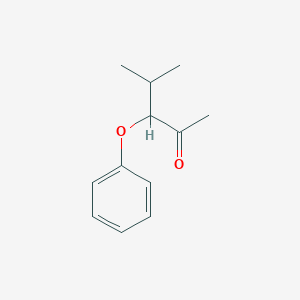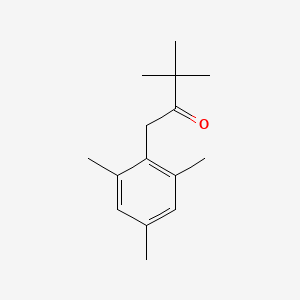
Diethyl 3-formyl-4-hydroxyheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-formyl-4-hydroxyheptanedioate is an organic compound with the molecular formula C11H18O6. It is characterized by the presence of a formyl group, a hydroxyl group, and two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-formyl-4-hydroxyheptanedioate can be synthesized through a multi-step process involving the esterification of heptanedioic acid followed by formylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using efficient catalysts and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-formyl-4-hydroxyheptanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diethyl 3-carboxy-4-hydroxyheptanedioate.
Reduction: Diethyl 3-hydroxymethyl-4-hydroxyheptanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-formyl-4-hydroxyheptanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 3-formyl-4-hydroxyheptanedioate involves its interaction with various molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparison with Similar Compounds
Diethyl malonate: Similar ester structure but lacks the formyl and hydroxyl groups.
Diethyl 2-formylsuccinate: Contains a formyl group but differs in the overall carbon skeleton.
Diethyl 4-hydroxy-2-oxoglutarate: Contains a hydroxyl group and an oxo group, differing in functional group arrangement.
Properties
CAS No. |
61274-55-3 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
diethyl 3-formyl-4-hydroxyheptanedioate |
InChI |
InChI=1S/C12H20O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-10,14H,3-7H2,1-2H3 |
InChI Key |
ZPNVQGHSOUAWGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(CC(=O)OCC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


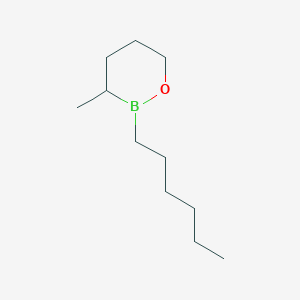

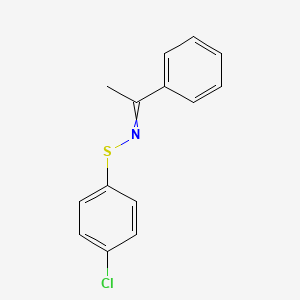

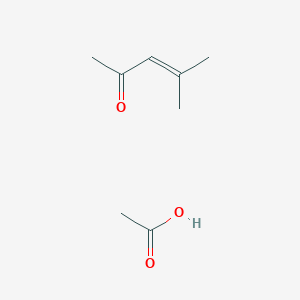
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
